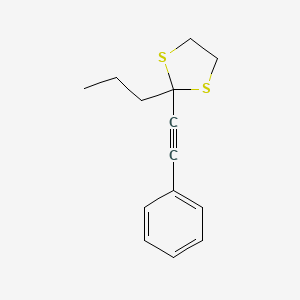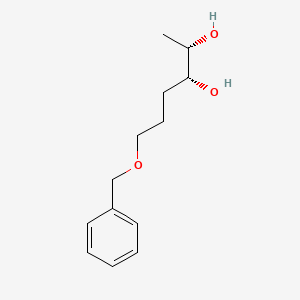![molecular formula C17H11ClN2O2 B14192891 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde CAS No. 918138-44-0](/img/structure/B14192891.png)
4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde is a complex organic compound that features a benzaldehyde group attached to a pyridine ring, which is further substituted with a chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde typically involves a multi-step process:
Formation of the Chloropyridinyl Intermediate: The initial step involves the chlorination of pyridine to form 5-chloropyridine.
Coupling Reaction: The chloropyridinyl intermediate is then coupled with another pyridine derivative through a nucleophilic substitution reaction, forming the 5-[(5-chloropyridin-3-yl)oxy]pyridine intermediate.
Aldehyde Introduction: Finally, the benzaldehyde group is introduced through a formylation reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzoic acid.
Reduction: 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study the interaction with biological macromolecules.
Industrial Chemistry: The compound is used in the synthesis of advanced intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may interact with signaling pathways or metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
4-{5-[(5-Bromopyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde: Similar structure but with a bromine atom instead of chlorine.
4-{5-[(5-Methylpyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde: Similar structure but with a methyl group instead of chlorine.
Uniqueness:
- The presence of the chloropyridinyl group in 4-{5-[(5-Chloropyridin-3-yl)oxy]pyridin-3-yl}benzaldehyde imparts unique electronic properties, making it distinct from its analogs. This can influence its reactivity and interaction with biological targets, providing a unique profile for various applications.
Properties
CAS No. |
918138-44-0 |
|---|---|
Molecular Formula |
C17H11ClN2O2 |
Molecular Weight |
310.7 g/mol |
IUPAC Name |
4-[5-(5-chloropyridin-3-yl)oxypyridin-3-yl]benzaldehyde |
InChI |
InChI=1S/C17H11ClN2O2/c18-15-6-17(10-20-8-15)22-16-5-14(7-19-9-16)13-3-1-12(11-21)2-4-13/h1-11H |
InChI Key |
ATQNXWZAOAMZIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CN=C2)OC3=CC(=CN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)
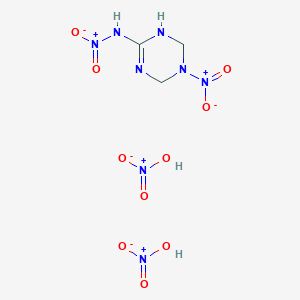
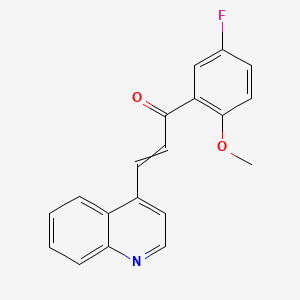
![4-Acetyl-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14192826.png)
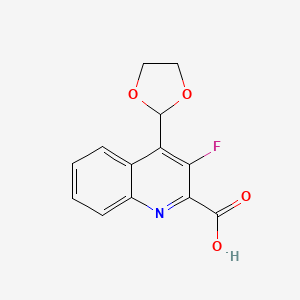
![3-Ethyl-2',4'-difluoro-N-(4-hydroxybutyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B14192835.png)
![4,7-Methanobenzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-](/img/structure/B14192849.png)
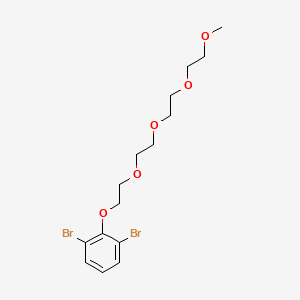
![Pyrido[4,3-c][1,5]naphthyridine](/img/structure/B14192857.png)
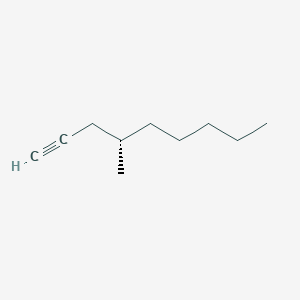
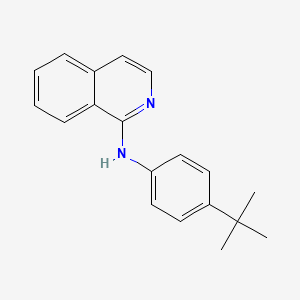
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 2-sulfanylbenzoate](/img/structure/B14192882.png)
